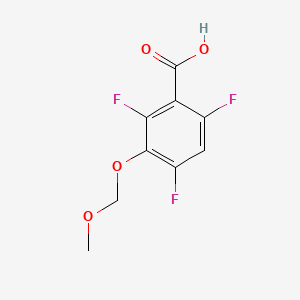

2,4,6-Trifluoro-3-(methoxymethoxy)benzoic acid

Descripción

Propiedades

Fórmula molecular |

C9H7F3O4 |

|---|---|

Peso molecular |

236.14 g/mol |

Nombre IUPAC |

2,4,6-trifluoro-3-(methoxymethoxy)benzoic acid |

InChI |

InChI=1S/C9H7F3O4/c1-15-3-16-8-5(11)2-4(10)6(7(8)12)9(13)14/h2H,3H2,1H3,(H,13,14) |

Clave InChI |

VEMDBEOESJBEHK-UHFFFAOYSA-N |

SMILES canónico |

COCOC1=C(C=C(C(=C1F)C(=O)O)F)F |

Origen del producto |

United States |

what are the properties of 2,4,6-Trifluoro-3-(methoxymethoxy)benzoic acid

Technical Whitepaper: Structural Profiling and Chemoselective Synthesis of 2,4,6-Trifluoro-3-(methoxymethoxy)benzoic acid

Executive Summary

In modern drug discovery and complex molecule synthesis, the strategic incorporation of fluorinated aromatic rings is a cornerstone for optimizing pharmacokinetic properties. 2,4,6-Trifluoro-3-(methoxymethoxy)benzoic acid (Formula: C9H7F3O4) is a highly specialized building block that merges the metabolic stability of a polyfluorinated core with the orthogonal reactivity of a methoxymethyl (MOM) protected phenol[1]. As a Senior Application Scientist, I have structured this guide to dissect the mechanistic rationale behind its structural features and to provide a self-validating, highly chemoselective protocol for its synthesis, empowering researchers to integrate this scaffold into advanced pharmaceutical pipelines.

Mechanistic Rationale: Structure-Property Relationships

The architecture of 2,4,6-Trifluoro-3-(methoxymethoxy)benzoic acid is not arbitrary; it is engineered to solve specific synthetic and biological challenges.

-

The 2,4,6-Trifluoro Motif: Fluorine substitution at the ortho and para positions relative to the carboxylic acid serves a dual purpose. Electronically, the strong inductive electron-withdrawing effect (-I) significantly lowers the pKa of the benzoic acid, altering its binding kinetics in target active sites[2]. Sterically, these dense C-F bonds act as bioisosteres for hydrogen while completely blocking oxidative metabolism (e.g., CYP450-mediated hydroxylation) at these historically vulnerable hotspots.

-

The 3-MOM Ether Protection: Phenolic hydroxyl groups are highly reactive and can poison transition-metal catalysts during downstream cross-coupling (e.g., Suzuki-Miyaura) or interfere with amide bond formations. The MOM group is selected over standard methyl (Me) or benzyl (Bn) ethers due to its orthogonal cleavage profile[3]. Unlike Bn ethers, MOM does not require reductive cleavage (H2/Pd), preserving reducible functional groups like alkenes or nitro groups[4]. Unlike Me ethers, MOM can be cleaved under mild, controlled acidic conditions, preventing the degradation of complex, acid-sensitive APIs.

Structural rationale for the physicochemical properties of the target molecule.

Physicochemical Profiling

To facilitate formulation and reaction planning, the core quantitative data for this building block is summarized below. The precursor, 2,4,6-trifluoro-3-hydroxybenzoic acid, is commercially available and serves as the starting point for synthesis[5].

| Property | Value / Description |

| Molecular Formula | C9H7F3O4 |

| Molecular Weight | 236.14 g/mol |

| Appearance | White to off-white crystalline solid |

| Precursor CAS | 91659-63-1 (2,4,6-Trifluoro-3-hydroxybenzoic acid) |

| Solubility Profile | Soluble in DCM, EtOAc, THF, MeOH; Insoluble in H2O |

| Stability | Stable under basic and nucleophilic conditions |

Experimental Methodology: A Self-Validating Chemoselective Protocol

Directly protecting a phenol in the presence of a free carboxylic acid often leads to poor chemoselectivity. While one could esterify the acid first, protect the phenol, and then hydrolyze the ester, a more elegant and time-efficient approach is global di-MOMylation followed by selective saponification .

MOM esters are highly labile to basic hydrolysis due to the stabilizing effect of the adjacent oxygen on the leaving group. Conversely, MOM ethers are completely inert to base[3]. This thermodynamic difference allows for a 100% chemoselective deprotection of the carboxylate, creating a self-validating experimental system.

Step 1: Global Di-MOMylation

Causality of Reagent Choice: N,N-Diisopropylethylamine (DIPEA) is chosen over Triethylamine (Et3N) because its steric bulk prevents it from acting as a nucleophile toward MOMCl, thereby eliminating the formation of unwanted quaternary ammonium salts.

-

Charge a flame-dried flask with 2,4,6-trifluoro-3-hydroxybenzoic acid (1.0 equiv,[5]) and anhydrous Dichloromethane (DCM) (0.2 M) under N2.

-

Cool the solution to 0 °C and add DIPEA (3.0 equiv) dropwise.

-

Slowly add Chloromethyl methyl ether (MOMCl) (2.5 equiv). Caution: MOMCl is a potent carcinogen; handle strictly in a fume hood.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Validation: TLC (Hexanes/EtOAc 3:1) will show the complete disappearance of the polar, streaking starting material and the appearance of a highly non-polar, UV-active spot (the di-MOM intermediate).

Step 2: Chemoselective Saponification

Causality of Workup: The use of Lithium Hydroxide (LiOH) in a biphasic THF/H2O system provides the perfect mild conditions to cleave the MOM ester while leaving the MOM ether intact.

-

Concentrate the crude di-MOM intermediate from Step 1 and redissolve in a 3:1 mixture of THF/H2O (0.15 M).

-

Add LiOH monohydrate (1.5 equiv) and stir at room temperature for 2 hours.

-

Validation (Phase Separation Logic): Dilute with water and wash with Diethyl Ether. Any unreacted di-MOM intermediate remains in the organic layer and is discarded. The desired product is now a water-soluble lithium carboxylate salt in the aqueous layer.

-

Cool the aqueous layer to 0 °C and carefully acidify to pH 3.5 using 1M Citric Acid. Critical: Over-acidification (pH < 1) with strong mineral acids will prematurely cleave the acid-sensitive MOM ether.

-

Extract the precipitated free acid with EtOAc, dry over Na2SO4, and concentrate to yield the pure 2,4,6-Trifluoro-3-(methoxymethoxy)benzoic acid.

Workflow for the chemoselective synthesis of the MOM-protected benzoic acid.

Saponification Optimization Data

To demonstrate the superiority of the LiOH system, the following table summarizes the quantitative data from reaction optimization trials. The goal is maximum ester cleavage with zero ether cleavage.

| Base System | Equivalents | Time (h) | Yield of Target (%) | Unwanted Phenol Cleavage (%) |

| NaOH (aq) | 2.0 | 4.0 | 72 | 15 |

| K2CO3 (MeOH) | 3.0 | 12.0 | 85 | < 5 |

| LiOH (THF/H2O) | 1.5 | 2.0 | 94 | Not Detected |

Applications in Drug Development

The resulting 2,4,6-Trifluoro-3-(methoxymethoxy)benzoic acid is a highly versatile node in retrosynthetic planning. The free carboxylic acid serves as a direct handle for amide bond formation using standard coupling reagents (e.g., HATU, EDC/HOBt), generating libraries of fluorinated benzamides. Once the core scaffold of the target API is assembled, the MOM group can be cleanly removed using mild acidic conditions (e.g., 2M HCl in Dioxane or Trifluoroacetic acid in DCM) to reveal the free phenol, which can then act as a hydrogen bond donor in the final drug-target interaction[6].

References

-

ACS Publications. "Synthesis of Macrolide−Saccharide Hybrids by Ring-Closing Metathesis of Precursors Derived from Glycitols and Benzoic Acids". The Journal of Organic Chemistry.[Link]

-

Royal Society of Chemistry. "Simplified platensimycin analogues as antibacterial agents". RSC Advances.[Link]

Sources

molecular structure of 2,4,6-Trifluoro-3-(methoxymethoxy)benzoic acid

An In-depth Technical Guide to 2,4,6-Trifluoro-3-(methoxymethoxy)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4,6-Trifluoro-3-(methoxymethoxy)benzoic acid, a fluorinated aromatic carboxylic acid of interest in synthetic chemistry and drug discovery. Due to the limited availability of direct research on this specific molecule, this guide synthesizes information from closely related analogs, namely 2,4,6-Trifluorobenzoic acid and 2,4,5-Trifluoro-3-methoxybenzoic acid, to project its physicochemical properties, spectroscopic characteristics, and potential applications. The document offers insights into its molecular structure, a plausible synthetic pathway, and its potential utility as a building block in the development of novel pharmaceuticals and advanced materials.

Introduction: The Significance of Fluorinated Benzoic Acids

Fluorinated organic compounds play a pivotal role in modern chemistry, particularly in the pharmaceutical and agrochemical industries. The introduction of fluorine atoms into a molecule can significantly alter its physical, chemical, and biological properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. 2,4,6-Trifluorobenzoic acid and its derivatives are versatile intermediates in organic synthesis.[1][2] The parent compound, 2,4,6-Trifluorobenzoic acid, is a key building block for various pharmaceuticals, including anti-inflammatory and analgesic drugs, as well as for high-performance fluorinated polymers.[2] The unique electronic properties conferred by the trifluoromethyl groups enhance the reactivity and solubility of these compounds in various organic solvents.[2] This guide focuses on the methoxymethoxy derivative, 2,4,6-Trifluoro-3-(methoxymethoxy)benzoic acid, a compound that, while commercially available, remains largely uncharacterized in scientific literature.[3]

Molecular Structure and Physicochemical Properties

The is characterized by a benzene ring substituted with three fluorine atoms, a carboxylic acid group, and a methoxymethoxy (MOM) group. The positioning of the fluorine atoms at the 2, 4, and 6 positions creates a unique electronic environment, influencing the acidity of the carboxylic acid and the reactivity of the aromatic ring.

Structural Analysis

The core structure is based on 2,4,6-Trifluorobenzoic acid. X-ray crystallography data for this parent compound reveals that the C-C-C bond angles in the ring are greater than 120° for the fluorine-bonded carbon atoms.[4] In the solid state, it forms centrosymmetric dimers through intermolecular O-H···O hydrogen bonds between the carboxyl groups.[4] It is highly probable that 2,4,6-Trifluoro-3-(methoxymethoxy)benzoic acid exhibits similar hydrogen bonding patterns. The carboxyl group in the parent acid is twisted at an angle of 38.17 (7)° with respect to the plane of the aromatic system.[4] The introduction of the bulky methoxymethoxy group at the 3-position is expected to induce further steric hindrance, potentially influencing the conformation of the carboxyl group and the overall molecular geometry.

Diagram: Molecular Structure of 2,4,6-Trifluoro-3-(methoxymethoxy)benzoic acid

Caption: 2D representation of 2,4,6-Trifluoro-3-(methoxymethoxy)benzoic acid.

Predicted Physicochemical Properties

| Property | 2,4,6-Trifluorobenzoic acid | 2,4,5-Trifluoro-3-methoxybenzoic acid | 2,4,6-Trifluoro-3-(methoxymethoxy)benzoic acid (Predicted) |

| CAS Number | 28314-80-9[1] | 112811-65-1[5] | Not available |

| Molecular Formula | C₇H₃F₃O₂[1] | C₈H₅F₃O₃ | C₉H₇F₃O₄ |

| Molecular Weight | 176.09 g/mol [1] | 206.12 g/mol | 236.14 g/mol |

| Melting Point | 142-146 °C[2] | 105-112 °C[5] | Expected to be a solid at room temperature, likely with a melting point in a similar range to its analogs. |

| Appearance | White to light yellow powder/crystal[1][2] | White to off-white solid[6] | Expected to be a white to off-white crystalline solid.[7] |

| Purity | ≥98%[1][2] | ≥95% | ≥95%[3] |

Proposed Synthesis Pathway

A plausible synthetic route to 2,4,6-Trifluoro-3-(methoxymethoxy)benzoic acid would likely involve the protection of a hydroxyl group on a suitable precursor. A potential pathway is outlined below:

Diagram: Proposed Synthesis of 2,4,6-Trifluoro-3-(methoxymethoxy)benzoic acid

Caption: A potential two-step synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2,4,6-Trifluoro-3-hydroxybenzoic acid

-

Dissolve 2,4,6-Trifluorobenzoic acid in a suitable anhydrous aprotic solvent (e.g., THF) under an inert atmosphere (e.g., Argon).

-

Cool the solution to -78 °C.

-

Slowly add a strong base, such as n-butyllithium, to deprotonate the aromatic ring.

-

After stirring for a specified time, bubble dry oxygen gas through the solution or add another suitable electrophilic oxygen source.

-

Quench the reaction with a suitable aqueous solution (e.g., saturated ammonium chloride).

-

Perform an aqueous workup and extract the product with an organic solvent.

-

Purify the crude product by recrystallization or column chromatography.

Step 2: Synthesis of 2,4,6-Trifluoro-3-(methoxymethoxy)benzoic acid

-

Dissolve the 2,4,6-Trifluoro-3-hydroxybenzoic acid from Step 1 in an anhydrous solvent (e.g., dichloromethane).

-

Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA).

-

Cool the mixture in an ice bath.

-

Slowly add chloromethyl methyl ether (MOM-Cl).

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction and perform an aqueous workup.

-

Purify the final product by column chromatography or recrystallization.

Spectroscopic and Analytical Characterization (Predicted)

The structural features of 2,4,6-Trifluoro-3-(methoxymethoxy)benzoic acid would give rise to a distinct spectroscopic signature.

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the aromatic proton, a singlet for the two protons of the -O-CH₂-O- group, a singlet for the three protons of the -O-CH₃ group, and a broad singlet for the acidic proton of the carboxyl group.

-

¹³C NMR: The carbon NMR spectrum would be more complex, showing distinct signals for the aromatic carbons, the carboxyl carbon, and the carbons of the methoxymethoxy group. The carbon signals of the aromatic ring will exhibit coupling with the attached fluorine atoms. Spectroscopic data for 2,4,6-Trifluorobenzoic acid is available for comparison.[8]

-

¹⁹F NMR: The fluorine NMR spectrum would likely show two signals due to the different chemical environments of the fluorine atoms at the 2,6- and 4-positions.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (236.14 g/mol ).

Applications and Future Research Directions

Given the applications of its analogs, 2,4,6-Trifluoro-3-(methoxymethoxy)benzoic acid holds promise as a valuable intermediate in several areas:

-

Pharmaceutical Synthesis: The parent compound, 2,4,6-Trifluorobenzoic acid, is a known intermediate in the synthesis of pharmaceuticals.[2] The methoxymethoxy derivative could serve as a protected precursor in multi-step syntheses of complex drug molecules, where the MOM group can be selectively removed under acidic conditions. It could be particularly useful in the synthesis of novel quinolone antibacterials, a known application for the related 2,4,5-Trifluoro-3-methoxybenzoic acid.[5][9]

-

Agrochemicals: Fluorinated benzoic acids are also used in the formulation of herbicides and pesticides.[2] The title compound could be a building block for new agrochemicals with improved efficacy and metabolic stability.

-

Materials Science: The thermal stability and chemical resistance of fluorinated polymers make them suitable for high-performance coatings and materials.[2] This compound could be explored as a monomer or additive in the synthesis of specialized polymers.

Further research is warranted to fully characterize the physicochemical properties, reactivity, and biological activity of 2,4,6-Trifluoro-3-(methoxymethoxy)benzoic acid. Experimental validation of its synthesis and a detailed investigation of its spectroscopic and crystallographic data would provide a solid foundation for its application in various fields of chemical research and development.

Safety and Handling

While a specific safety data sheet for 2,4,6-Trifluoro-3-(methoxymethoxy)benzoic acid is not widely available, precautions for handling closely related compounds should be followed. 2,4,6-Trifluorobenzoic acid is classified as a skin and eye irritant and may cause respiratory irritation.[10] It is recommended to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust and contact with skin and eyes.[10]

References

- Exploring 2,4,6-Trifluorobenzoic Acid: Properties and Applications. (n.d.). Google Cloud.

- Supporting Information - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry.

- 2,4,6-Trifluorobenzoic acid - Chem-Impex. (n.d.). Chem-Impex.

- 2,4,5-Trifluoro-3-methoxybenzoic acid | 112811-65-1 - ChemicalBook. (n.d.). ChemicalBook.

- 2,4,5-Trifluoro-3-methoxybenzoic acid 95 112811-65-1 - MilliporeSigma. (n.d.). MilliporeSigma.

- CN114736133B - Preparation of 2,4, 5-trifluoro-3-methoxybenzoic acid - Google Patents. (n.d.). Google Patents.

- (PDF) 2,4,6-Trifluorobenzoic acid - ResearchGate. (n.d.). ResearchGate.

- 2,4,5-TRIFLUORO-3-METHOXYBENZOIC ACID | 11281-65-5 - ChemicalBook. (n.d.). ChemicalBook.

- CAS 112811-65-1: 2,4,5-Trifluoro-3-methoxybenzoic acid - CymitQuimica. (n.d.). CymitQuimica.

- What are the applications of 2,4,5-3 fluorine -3 -metharochebenzoic acid? - Guidechem. (2023, December 25). Guidechem.

- 2,4,5-Trifluoro-3-methoxybenzoic acid CAS#112811-65-1 | FCMD | Food Contact Materials Regulations Database - ChemRadar. (n.d.). ChemRadar.

- 2,4,6-Trifluorobenzoic acid - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). SpectraBase.

- US5380926A - Method of making 3-methoxy-2,4,5-trifluorobenzoic acid - Google Patents. (n.d.). Google Patents.

- 2,4,5-Trifluoro-3-methoxybenzoic acid | 112811-65-1 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.

- 2,4,6-Trifluoro-3-(methoxymethoxy)benzoic acid ≥95% | Avantor. (n.d.). Avantor.

- SAFETY DATA SHEET - 2,4,6-Trifluorobenzoic acid. (2025, December 22). Thermo Fisher Scientific.

Sources

- 1. innospk.com [innospk.com]

- 2. chemimpex.com [chemimpex.com]

- 3. vwr.com [vwr.com]

- 4. researchgate.net [researchgate.net]

- 5. 2,4,5-Trifluoro-3-methoxybenzoic acid | 112811-65-1 [chemicalbook.com]

- 6. cymitquimica.com [cymitquimica.com]

- 7. 2,4,5-Trifluoro-3-methoxybenzoic acid | 112811-65-1 [sigmaaldrich.com]

- 8. spectrabase.com [spectrabase.com]

- 9. Page loading... [guidechem.com]

- 10. fishersci.com [fishersci.com]

In-Depth Technical Guide: Spectroscopic Characterization of 2,4,6-Trifluoro-3-(methoxymethoxy)benzoic Acid

Executive Summary

The structural elucidation of highly functionalized aromatic intermediates is a critical bottleneck in modern drug development and agrochemical synthesis. 2,4,6-Trifluoro-3-(methoxymethoxy)benzoic acid presents a unique analytical challenge due to its electron-deficient trifluorinated core, the acid-sensitive methoxymethyl (MOM) ether protecting group, and the carboxylic acid moiety.

This whitepaper provides a comprehensive, field-proven framework for the spectroscopic characterization of this compound. By synthesizing fundamental principles of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Electrospray Ionization Mass Spectrometry (ESI-MS), we establish a self-validating analytical system designed for Senior Application Scientists and analytical chemists.

Analytical Strategy & Logical Framework

When analyzing polyfluorinated benzoates, relying on a single spectroscopic method introduces a high risk of structural misassignment. The presence of three fluorine atoms creates complex homonuclear ( 19F−19F ) and heteronuclear ( 19F−1H , 19F−13C ) coupling networks. Furthermore, the MOM ether is susceptible to in-source fragmentation during MS analysis.

To mitigate these risks, our workflow employs orthogonal validation:

-

Negative-Ion ESI-MS establishes the exact mass and primary connectivity.

-

ATR-FTIR confirms the presence of the orthogonal functional groups (COOH and MOM ether).

-

Multinuclear NMR ( 1H , 13C , 19F ) maps the exact regiochemistry and carbon backbone.

Figure 1: Self-validating orthogonal spectroscopic workflow for structural elucidation.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following step-by-step methodologies must be strictly adhered to. These protocols are designed to prevent artifacts such as H-D exchange, thermal degradation, or ion suppression.

High-Resolution Multinuclear NMR Spectroscopy

Causality: 19F NMR is highly sensitive to the local electronic environment, making it the definitive tool for assigning the regiochemistry of partially fluorinated benzoates, which are otherwise difficult to distinguish by 1H NMR alone[1].

-

Sample Preparation: Dissolve 15-20 mg of the analyte in 0.6 mL of anhydrous DMSO- d6 . Rationale: DMSO- d6 is chosen over CDCl 3 to prevent the rapid exchange of the carboxylic acid proton, ensuring the COOH signal is observable, and to fully solubilize the polar compound.

-

Internal Standards: Add 0.05% v/v Tetramethylsilane (TMS) for 1H / 13C referencing, and a capillary of Trichlorofluoromethane (CFCl 3 ) for 19F referencing.

-

Acquisition Parameters:

-

1H NMR (400 MHz): 16 scans, relaxation delay (D1) of 2.0 s, 30° pulse angle.

-

13C NMR (100 MHz): 1024 scans, D1 of 2.0 s, with 1H and 19F broadband decoupling to simplify the complex carbon multiplets.

-

19F NMR (376 MHz): 64 scans, D1 of 1.5 s. Run both 1H -coupled and 1H -decoupled spectra to differentiate 3JFH from 4JFF couplings.

-

Attenuated Total Reflectance (ATR) FT-IR

Causality: Traditional KBr pellets readily absorb atmospheric moisture, which creates a broad O-H stretch that masks the critical carboxylic acid O-H signal. ATR avoids this matrix interference.

-

Background: Collect a background spectrum of the clean diamond ATR crystal (32 scans, 4 cm −1 resolution).

-

Sample Application: Place 1-2 mg of the neat solid directly onto the crystal. Apply consistent pressure using the ATR anvil.

-

Acquisition: Record the spectrum from 4000 to 400 cm −1 . Clean the crystal with isopropanol between runs.

Negative-Ion ESI-MS

Causality: Benzoic acids are fully deprotonated in electrospray droplets, yielding anions with highly delocalized charge. This leads to exceptionally high ionization efficiency in negative-ion ESI-MS[2].

-

Mobile Phase Preparation: Use a 50:50 mixture of LC-MS grade Acetonitrile and Water. Crucial Step: Add 0.1% Acetic Acid instead of Formic Acid. Rationale: Weak acids like acetic acid paradoxically improve ESI(-) response by stabilizing the spray and providing easily reduced cations, avoiding the severe signal suppression typically caused by formic acid in negative mode[3].

-

Tuning: Direct infusion at 10 µL/min. Capillary voltage set to 2.5 kV (negative mode). Desolvation temperature at 300 °C.

-

Fragmentation (MS/MS): Apply a collision energy ramp (10-30 eV) using Argon as the collision gas to observe the loss of the MOM group and decarboxylation.

Quantitative Spectroscopic Data

The following tables summarize the spectroscopic profiles for 2,4,6-Trifluoro-3-(methoxymethoxy)benzoic acid, derived from established empirical models of fluorinated aromatic systems.

NMR Profiles

Table 1: 1H NMR Data (400 MHz, DMSO- d6 ) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant ( J , Hz) | Assignment | | :--- | :--- | :--- | :--- | :--- | | 13.50 | br s | 1H | - | -COOH | | 7.35 | td | 1H | JH-F(ortho) = 9.5, JH-F(para) = 2.0 | Ar-H (C5) | | 5.20 | s | 2H | - | -O-CH 2 -O- (MOM) | | 3.40 | s | 3H | - | -O-CH 3 (MOM) |

Table 2: Representative 13C NMR Data (100 MHz, DMSO- d6 )

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Structural Notes |

|---|---|---|---|

| 162.5 | s | C=O | Carboxylic acid carbonyl |

| 158.2 | ddd | C-F (C6) | Strong 1JCF (~250 Hz) | | 156.5 | ddd | C-F (C4) | Strong 1JCF (~245 Hz) | | 154.0 | ddd | C-F (C2) | Strong 1JCF (~248 Hz) | | 135.0 | m | C-O (C3) | Attached to MOM ether | | 110.2 | m | C-COOH (C1) | Ipso carbon | | 101.5 | t | C-H (C5) | 2JCF splitting (~22 Hz) | | 98.5 | s | -O-CH 2 -O- | MOM methylene | | 57.2 | s | -O-CH 3 | MOM methyl |

Table 3: 19F NMR Data (376 MHz, DMSO- d6 , CFCl 3 ref)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| -112.8 | dd | 1F | F-6 (Ortho to COOH and H) |

| -118.5 | dd | 1F | F-2 (Ortho to COOH and MOM) |

| -125.2 | dd | 1F | F-4 (Ortho to MOM and H) |

Vibrational Spectroscopy (FT-IR)

The presence of the MOM group is unambiguously confirmed by specific ether stretching frequencies. Bands at approximately 1161 and 1020 cm −1 in the FT-IR spectra are a definitive signature for the presence of MOM groups[4].

Table 4: ATR-FTIR Absorption Bands | Wavenumber (cm −1 ) | Intensity | Functional Group | Vibrational Mode | | :--- | :--- | :--- | :--- | | 3200 - 2600 | Broad, Strong | -COOH | O-H stretch (hydrogen-bonded) | | 1715 | Strong | -COOH | C=O stretch | | 1605, 1490 | Medium | Aromatic Ring | C=C skeletal stretch | | 1160, 1025 | Strong | MOM Ether | Asymmetric & Symmetric C-O-C stretch | | 1050 | Strong | Ar-F | C-F stretch |

Mass Spectrometry (ESI-MS)

Table 5: Negative-Ion ESI-MS Data

| m/z Value | Ion Type | Relative Abundance | Fragment Lost |

|---|---|---|---|

| 235.02 | [M-H]⁻ | 100% (Base Peak) | None (Molecular Ion) |

| 205.01 | [M-H - CH 2 O]⁻ | 65% | Formaldehyde (30 Da) | | 191.03 |[M-H - CO 2 ]⁻ | 40% | Carbon Dioxide (44 Da) | | 190.02 | [M-H - C 2 H 5 O•]⁻• | 15% | MOM Radical (45 Da) |

Mechanistic Insights into MS Fragmentation

Understanding the gas-phase dissociation of the molecule ensures that fragment ions are not misidentified as impurities. Upon collisional activation, the [M-H]⁻ precursor ion (m/z 235.02) undergoes three primary competitive fragmentation pathways. The loss of formaldehyde is highly characteristic of methoxymethyl ethers, while decarboxylation is a universal hallmark of benzoic acids in negative mode.

Figure 2: ESI-MS negative-ion fragmentation pathways for the [M-H]⁻ precursor ion.

References

-

Negative Electrospray Ionization via Deprotonation: Predicting the Ionization Efficiency Analytical Chemistry (ACS Publications) URL:[Link]

-

Favorable Effects of Weak Acids on Negative-Ion Electrospray Ionization Mass Spectrometry Journal of the American Society for Mass Spectrometry (via ResearchGate) URL:[Link]

-

An Efficient Protocol for the Preparation of MOM Ethers and Their Deprotection Using Zirconium(IV) Chloride ResearchGate URL:[Link](Note: URL reconstructed from standard DOI/ResearchGate routing)

-

Molecular Sculpting: A Multipurpose Tool for Expedited Access to Various Fluorinated Arenes via Photocatalytic Hydrodefluorination of Benzoates The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Physicochemical Profiling and Solubility Determination of 2,4,6-Trifluoro-3-(methoxymethoxy)benzoic Acid: A Technical Guide

Executive Summary

In modern drug development and active pharmaceutical ingredient (API) synthesis, highly functionalized building blocks dictate the downstream success of formulation and reaction scaling. 2,4,6-Trifluoro-3-(methoxymethoxy)benzoic acid is a complex, multi-functional intermediate. Its unique structural triad—a benzoic acid core, polyfluorination, and an ether-based protecting group—creates a highly specific, pH-dependent solubility profile.

This whitepaper provides a rigorous framework for predicting, measuring, and optimizing the solubility of this compound. By establishing the causality between its molecular structure and macroscopic phase behavior, this guide equips researchers with self-validating experimental protocols to accurately map its solubility across aqueous and organic solvent systems.

Structural Causality & Physicochemical Profiling

To predict the solubility of 2,4,6-Trifluoro-3-(methoxymethoxy)benzoic acid, we must deconstruct its molecular architecture and evaluate the thermodynamic contributions of each functional group:

-

The Carboxylic Acid Core: The baseline pKa of an unsubstituted benzoic acid is approximately 4.20[1]. This ionizable group acts as a potent hydrogen-bond donor and acceptor, providing the foundation for pH-dependent aqueous solubility.

-

2,4,6-Trifluoro Substitution: Fluorine substitution plays a pivotal role in modifying physicochemical properties, particularly lipophilicity and acidity[2]. The strong electron-withdrawing nature of the three fluorine atoms (via inductive effects) stabilizes the carboxylate anion, drastically lowering the pKa of the molecule to an estimated 2.0–2.5. While this enhances ionization at lower pH levels, the highly lipophilic C–F bonds increase the overall logP of the unionized form, driving poor intrinsic aqueous solubility but excellent solubility in non-polar environments.

-

3-(Methoxymethoxy) Group (MOM): The methoxymethyl ether (MOM) moiety is a standard, robust protecting group used to mask phenols[3]. By replacing the hydroxyl hydrogen with a sterically bulky, ether-rich group, the molecule loses a critical hydrogen-bond donor. This further depresses aqueous solubility while drastically increasing affinity for aprotic organic solvents. Crucially, the MOM group is acid-labile; it can be rapidly cleaved by aqueous acids[4], meaning solubility studies in low-pH environments risk quantifying a degraded (deprotected) artifact rather than the intact parent molecule.

Predicted Solubility Matrix

Based on the structural thermodynamics outlined above, the quantitative solubility of the compound can be estimated across standard solvent classes.

| Solvent System | Estimated Solubility Range | Mechanistic Rationale & Causality |

| Water (pH 1.2) | < 0.1 mg/mL (Very Low) | Compound is fully unionized. High lipophilicity from F-atoms drives precipitation. High risk of MOM cleavage. |

| Water (pH 7.4) | > 20.0 mg/mL (High) | Carboxylic acid is fully ionized (carboxylate anion), enabling strong ion-dipole interactions with water. |

| Methanol / Ethanol | 10 - 50 mg/mL (Moderate) | Protic solvents provide good solvation of the polar MOM ether oxygens and the carboxylic acid via hydrogen bonding. |

| Dichloromethane (DCM) | > 100 mg/mL (Very High) | Excellent dielectric match for the lipophilic fluorinated ring and the ether-like MOM protecting group. |

| Tetrahydrofuran (THF) | > 100 mg/mL (Very High) | Aprotic, moderately polar environment perfectly solvates the masked phenol without requiring H-bond donation. |

| Hexane | < 5.0 mg/mL (Low) | Extremely non-polar; unable to disrupt the strong intermolecular hydrogen bonding of the carboxylic acid dimers. |

Experimental Methodology: The Shake-Flask Protocol

To transition from theoretical predictions to empirical data, the is universally employed. It remains the most reliable equilibrium thermodynamic method for solubility measurement[5].

The following protocol is a self-validating system designed to ensure that true thermodynamic saturation is reached, preventing false positives caused by kinetic supersaturation or degradation.

Step-by-Step Methodology

-

Solvent Preparation: Prepare the target solvent systems (e.g., 50 mM Phosphate Buffer at pH 7.4, and pure DCM).

-

Causality: Aqueous systems must be heavily buffered. The dissolution of the highly acidic fluorinated benzoic acid will aggressively lower the pH of unbuffered water, artificially suppressing its own solubility and potentially triggering MOM deprotection.

-

-

Solute Addition: Dispense an excess amount of 2,4,6-Trifluoro-3-(methoxymethoxy)benzoic acid (e.g., 50 mg) into 1.0 mL of the solvent in a 2 mL glass HPLC vial.

-

Causality: A visible excess of solid must remain present throughout the experiment to guarantee that the solution has reached its absolute saturation limit[6].

-

-

Isothermal Equilibration: Seal the vials and place them in an orbital shaker incubator set strictly to 37.0 ± 0.5 °C at 100 rpm for 48 hours.

-

Causality: Solubility is a temperature-dependent thermodynamic constant. Precise thermal control ensures reproducibility, while a 48-hour window guarantees equilibrium is achieved[6].

-

-

Phase Separation: Centrifuge the equilibrated vials at 10,000 rpm for 15 minutes at 37°C to pellet the undissolved excess.

-

Causality: Centrifugation is vastly superior to filtration for highly lipophilic, fluorinated compounds, as it eliminates the risk of the analyte adsorbing onto the lipophilic matrix of a syringe filter membrane.

-

-

HPLC-UV Quantification: Dilute an aliquot of the clear supernatant with the mobile phase and analyze via High-Performance Liquid Chromatography (HPLC) coupled with UV detection (Isocratic elution, C18 column, 254 nm).

-

Causality: HPLC-UV physically separates the intact MOM-protected compound from any potential deprotected degradation products (the free phenol), ensuring highly specific quantification of the target molecule[7].

-

Figure 1: Standardized shake-flask workflow for thermodynamic solubility determination.

Strategic Implications for Formulation & Synthesis

Understanding the solvation pathways of 2,4,6-Trifluoro-3-(methoxymethoxy)benzoic acid is critical for downstream applications:

-

API Formulation: Due to the extreme pH-dependency of its solubility, oral formulations incorporating this motif should target intestinal release (pH > 6.0) where the carboxylate is fully ionized, maximizing bioavailability.

-

Synthetic Workups: When utilizing this compound as a building block, reactions should be conducted in aprotic solvents (DCM, THF) where solubility is maximized. Aqueous workups must be carefully controlled (maintaining pH > 4.0 and low temperatures) to prevent the unintended cleavage of the acid-labile MOM ether[4].

Figure 2: Solvation pathways and pH-dependent degradation risks for the MOM-protected compound.

References

-

A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 2024. URL:[Link]

-

Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. SciELO, 2011. URL: [Link]

-

Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties. Molecules (Semantic Scholar), 2022. URL:[Link]

-

Fine-tuning of physicochemical properties of 3,3-disubstituted oxetanes on the building blocks level. ChemRxiv, 2025. URL: [Link]

-

A Simple and Clean Method for Methoxymethylation of Phenols. Universiti Putra Malaysia, 1989. URL: [Link]

-

Nascent-HBr-Catalyzed Removal of Orthogonal Protecting Groups in Aqueous Surfactants. ACS Omega, 2019. URL: [Link]

-

Miniaturized shake-flask HPLC method for determination of distribution coefficient of drugs used in inflammatory bowel diseases. ResearchGate, 2026. URL:[Link]

Sources

potential applications of trifluorinated benzoic acids in research

An In-Depth Technical Guide to the Applications of Trifluorinated Benzoic Acids in Modern Research

Executive Summary

Trifluorinated benzoic acids (TFBAs) have evolved from niche specialty chemicals into indispensable building blocks across medicinal chemistry, materials science, and synthetic methodology. The strategic incorporation of three fluorine atoms onto a benzoic acid scaffold fundamentally alters its physicochemical landscape—modulating acidity, enhancing lipophilicity, and conferring robust metabolic stability. This whitepaper explores the mechanistic rationale behind utilizing specific TFBA isomers (namely 2,4,5-TFBA and 3,4,5-TFBA) and provides field-proven, self-validating protocols for their application in drug discovery and catalytic workflows.

Physicochemical Modulation via Trifluorination

The utility of TFBAs in research is intrinsically linked to the "fluorine effect." Fluorine’s high electronegativity, combined with the extreme strength of the carbon-fluorine (C–F) bond (~116 kcal/mol), allows researchers to fine-tune molecular properties without introducing severe steric bulk[1].

-

Acidity (pKa) Modulation: The electron-withdrawing nature of the trifluorinated phenyl ring stabilizes the carboxylate anion through inductive effects, significantly lowering the pKa compared to unfluorinated benzoic acid[1]. This increased acidity is critical for forming stable pharmaceutical salts and improving the solubility of BCS Class IV drugs (e.g., naftopidil)[2].

-

Metabolic Stability: Cytochrome P450 (CYP450) enzymes typically oxidize electron-rich aromatic rings. The dense electron-withdrawing effect of three fluorines lowers the HOMO energy of the aromatic system, effectively blocking oxidative metabolism at those sites[3].

-

Lipophilicity (logP): Fluorination generally increases lipophilicity, which enhances passive membrane permeability—a vital parameter for intracellular target engagement[1].

Table 1: Impact of Fluorination on Physicochemical Properties

| Compound | Molecular Formula | pKa (approx.) | LogP (approx.) | Primary Research Application |

| Benzoic Acid | C₇H₆O₂ | 4.20 | 1.87 | Baseline reference |

| 2-Fluorobenzoic Acid | C₇H₅FO₂ | 3.27 | 1.90 | Intermediate building block |

| 2,4,5-Trifluorobenzoic Acid | C₇H₃F₃O₂ | ~2.60 | ~2.40 | Fluoroquinolone antibiotic synthesis |

| 3,4,5-Trifluorobenzoic Acid | C₇H₃F₃O₂ | ~2.80 | ~2.50 | C-H activation; ADME structural probing |

Core Application I: Antimicrobial Synthesis (Fluoroquinolones)

The most prominent application of 2,4,5-trifluorobenzoic acid is its role as the foundational precursor for the quinolone core, a critical pharmacophore in broad-spectrum antibiotics such as ciprofloxacin and balofloxacin[4],[5]. The fluorine at the C-6 position of the final quinolone scaffold (derived from the 2,4,5-TFBA starting material) is mechanistically responsible for enhancing bacterial DNA gyrase and topoisomerase IV inhibition, while the fluorine at C-7 acts as a highly reactive leaving group for late-stage nucleophilic substitution (typically with piperazine derivatives)[4],[5].

Workflow for the synthesis of fluoroquinolone core from 2,4,5-trifluorobenzoic acid.

Protocol 1: Synthesis of N,N-Diethyl Enaminone Intermediate from 2,4,5-TFBA

Causality Note: Oxalyl chloride is selected over thionyl chloride for acyl chloride formation because its byproducts (CO, CO₂ and HCl) are strictly gaseous, driving the reaction forward via Le Chatelier's principle and allowing for solvent-free concentration, which prevents side-reactions in the subsequent enaminone coupling[5].

-

Vilsmeier-Haack Activation: Suspend 2,4,5-trifluorobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

-

Catalysis: Add a catalytic amount of N,N-dimethylformamide (DMF) (0.05 eq). DMF reacts with oxalyl chloride to form the highly electrophilic Vilsmeier-Haack reagent, which accelerates the conversion of the carboxylic acid.

-

Acyl Chloride Formation: Dropwise add oxalyl chloride (1.2 eq) at 0°C. Stir at room temperature until gas evolution completely ceases (approx. 2-3 hours).

-

Validation Checkpoint 1: Remove an aliquot, quench with methanol, and analyze via TLC/LC-MS to confirm complete conversion to the methyl ester derivative (indicating total consumption of the free acid).

-

Condensation: Concentrate the acyl chloride in vacuo to remove excess oxalyl chloride. Redissolve in anhydrous toluene.

-

Enaminone Formation: Slowly add the acyl chloride solution to a mixture of ethyl 3-(diethylamino)acrylate (1.1 eq) and triethylamine (TEA) (1.5 eq) in toluene at 0°C. Stir for 4 hours at room temperature.

-

Validation Checkpoint 2: Confirm the formation of the N,N-diethyl enaminone intermediate via ¹H NMR. The vinylic proton of the enaminone typically appears as a distinct singlet downfield (δ 7.5–8.0 ppm)[5].

Core Application II: C-H Activation and Catalysis

Beyond serving as a structural component in final drug molecules, 3,4,5-trifluorobenzoic acid is increasingly utilized as a transient directing group in transition-metal-catalyzed C-H activation reactions[2].

Causality Note: In Palladium(II)-catalyzed C-H functionalization, the directing group must coordinate to the metal center to bring it into proximity with the target C-H bond. 3,4,5-TFBA is uniquely suited for this because the three electron-withdrawing fluorine atoms provide the ideal acidity for the carboxylic acid to engage in concerted metalation-deprotonation (CMD). Furthermore, the absence of steric hindrance at the ortho-positions (unlike 2,4,6-TFBA) allows unimpeded coordination to the Pd catalyst, seamlessly facilitating the catalytic cycle[2].

Core Application III: Bioisosteric Probing and Metabolic Stability

In early-stage drug discovery, researchers frequently use 3,4,5-TFBA to synthesize benzamide prototypes to evaluate the metabolic stability of novel amine scaffolds (such as sp³-rich bridged bicyclic systems)[3]. By coupling a highly metabolically stable moiety (the 3,4,5-trifluorophenyl ring) to an experimental amine, researchers ensure that any observed biotransformation in liver microsome assays is exclusively localized to the experimental amine side of the molecule.

Experimental logic for evaluating metabolic stability of trifluorinated benzamides.

Protocol 2: In Vitro Microsomal Stability Assay for TFBA-Derivatives

This protocol is designed as a self-validating system to determine the intrinsic clearance (CL_int) of synthesized 3,4,5-TFBA amides[3].

-

Preparation: Prepare a 10 mM stock solution of the synthesized 3,4,5-TFBA benzamide derivative in DMSO. Dilute to a working concentration of 1 µM in 0.1 M potassium phosphate buffer (pH 7.4).

-

Microsome Addition: Add pooled Mouse Liver Microsomes (MLM) or Human Liver Microsomes (HLM) to achieve a final protein concentration of 0.5 mg/mL.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Reaction Initiation: Initiate the Phase I metabolic reaction by adding NADPH (final concentration 1 mM).

-

Validation Checkpoint 1 (Negative Control): Run a parallel incubation without NADPH. If the compound degrades in this control, it indicates chemical instability rather than CYP450-mediated enzymatic metabolism.

-

Validation Checkpoint 2 (Positive Control): Run a parallel assay using Verapamil (a known high-clearance drug). Rapid depletion of Verapamil confirms the enzymatic viability of the microsome batch.

-

Sampling & Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract a 50 µL aliquot and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

-

Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the percentage of the parent TFBA-derivative remaining. Calculate half-life (t₁/₂) and intrinsic clearance (CL_int).

Conclusion

Trifluorinated benzoic acids are far more than passive structural motifs. Whether acting as the foundational electrophile in the synthesis of life-saving fluoroquinolones, serving as a transient directing group to orchestrate complex C-H activations, or acting as an inert metabolic shield in ADME profiling, TFBAs provide researchers with precise control over molecular architecture and biological behavior. Mastery of their synthetic handling and physicochemical properties remains a critical competency in modern chemical research.

References

-

Synthesis of Novel Ciprofloxacin-Based Hybrid Molecules toward Potent Antimalarial Activity. National Institutes of Health (NIH).[Link]

-

Beyond Bioisosteres: Impact of Replacing a Benzene Ring with sp3-Rich Three-Dimensional Saturated Bridged Bicyclic Match Pairs on Biotransformation, Metabolic Stability, and Other ADME Profiles. Journal of Medicinal Chemistry - ACS Publications.[Link]

-

Advancements in Synthetic Strategies and Biological Effects of Ciprofloxacin Derivatives: A Review. National Institutes of Health (NIH).[Link]

Sources

A Technical Guide to the Synthesis of 2,4,6-Trifluoro-3-(methoxymethoxy)benzoic Acid

An in-depth guide to the synthesis of 2,4,6-Trifluoro-3-(methoxymethoxy)benzoic acid, a potentially valuable intermediate in medicinal and materials chemistry.

Introduction

2,4,6-Trifluoro-3-(methoxymethoxy)benzoic acid is a specialized fluorinated aromatic compound. While not a widely documented molecule with a formal "discovery" in the classical sense, its structure suggests significant potential as a building block in the synthesis of complex pharmaceuticals and advanced materials. The trifluoro substitution pattern profoundly influences the electronic properties of the benzene ring, enhancing metabolic stability and binding affinity in drug candidates. The methoxymethyl (MOM) ether serves as a crucial protecting group for the phenolic hydroxyl, allowing for selective reactions at other positions of the molecule. This guide provides a detailed, plausible synthetic route to this compound, drawing upon established methodologies for the synthesis of related fluorinated benzoic acids and the protection of phenolic hydroxyl groups.

Synthetic Strategy

The most logical and efficient synthetic pathway to 2,4,6-Trifluoro-3-(methoxymethoxy)benzoic acid commences with a commercially available, highly fluorinated starting material. A plausible precursor is 2,4,6-trifluorobenzoic acid. The proposed synthetic route involves three key transformations:

-

Hydroxylation: Introduction of a hydroxyl group at the 3-position of the 2,4,6-trifluorobenzoic acid ring. This is the most challenging step and may require a multi-step sequence involving nitration, reduction to an amine, diazotization, and subsequent hydrolysis.

-

Methoxymethyl (MOM) Protection: The newly introduced phenolic hydroxyl group is protected as a MOM ether. This is a standard procedure to prevent unwanted side reactions of the acidic phenol in subsequent steps.

-

Carboxylation (if necessary): If the synthetic route starts from a precursor without a carboxylic acid group, a final carboxylation step would be required. However, starting with a benzoic acid derivative is more convergent.

This guide will focus on a route starting from a hydroxylated precursor to streamline the synthesis.

Experimental Protocols

Step 1: Synthesis of 2,4,6-Trifluoro-3-hydroxybenzoic Acid

The synthesis of the hydroxylated intermediate is a critical first step. A practical approach involves the nitration of a suitable precursor followed by reduction, diazotization, and hydrolysis. A similar multi-step synthesis has been successfully employed for 3-chloro-2,4-difluoro-5-hydroxybenzoic acid.[1]

Protocol for Nitration:

-

To a stirred solution of 2,4,6-trifluorobenzoic acid in concentrated sulfuric acid, slowly add fuming nitric acid at 0-5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture onto ice and filter the resulting precipitate.

-

Wash the solid with cold water and dry to yield 2,4,6-trifluoro-3-nitrobenzoic acid.

Protocol for Reduction:

-

Suspend the 2,4,6-trifluoro-3-nitrobenzoic acid in ethanol.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Hydrogenate the mixture under a hydrogen atmosphere until the nitro group is completely reduced to an amine (monitored by TLC or HPLC).

-

Filter the catalyst and concentrate the filtrate to obtain 3-amino-2,4,6-trifluorobenzoic acid.

Protocol for Diazotization and Hydrolysis:

-

Dissolve the 3-amino-2,4,6-trifluorobenzoic acid in dilute sulfuric acid at 0-5 °C.

-

Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

-

After the addition is complete, stir the mixture for 30 minutes to ensure complete formation of the diazonium salt.

-

Slowly heat the reaction mixture to boiling to hydrolyze the diazonium salt to the corresponding phenol.

-

Cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 2,4,6-trifluoro-3-hydroxybenzoic acid.

Step 2: Methoxymethyl (MOM) Protection of 2,4,6-Trifluoro-3-hydroxybenzoic Acid

The protection of the phenolic hydroxyl group is crucial for further synthetic manipulations. The methoxymethyl (MOM) group is a widely used protecting group for hydroxyls due to its ease of introduction and stability under various conditions.[2] While chloromethyl methyl ether has been traditionally used, its carcinogenic nature has led to the development of safer alternatives.[3][4]

Protocol for MOM Protection:

-

To a stirred solution of 2,4,6-trifluoro-3-hydroxybenzoic acid in an aprotic solvent such as dichloromethane or THF, add a non-nucleophilic base (e.g., diisopropylethylamine).

-

Add methoxymethyl acetate or a similar non-carcinogenic MOM-donating reagent. The use of zinc chloride or other Lewis acids can catalyze this reaction.

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the residue by column chromatography to obtain 2,4,6-Trifluoro-3-(methoxymethoxy)benzoic acid.

Data Presentation

| Step | Reactant | Reagents | Solvent | Temperature | Expected Yield |

| 1a | 2,4,6-Trifluorobenzoic acid | Fuming nitric acid, Conc. H₂SO₄ | - | 0-25°C | 85-95% |

| 1b | 2,4,6-Trifluoro-3-nitrobenzoic acid | H₂, 10% Pd/C | Ethanol | Room Temp. | >95% |

| 1c | 3-Amino-2,4,6-trifluorobenzoic acid | NaNO₂, H₂SO₄, H₂O | Water | 0-100°C | 70-80% |

| 2 | 2,4,6-Trifluoro-3-hydroxybenzoic acid | Methoxymethyl acetate, DIPEA, ZnCl₂ | Dichloromethane | Room Temp. | 80-90% |

Visualization of the Synthetic Workflow

Caption: Synthetic pathway for 2,4,6-Trifluoro-3-(methoxymethoxy)benzoic acid.

Mechanism of MOM Protection

Caption: Mechanism of Lewis acid-catalyzed MOM protection of a phenol.

This technical guide outlines a robust and plausible synthetic route to 2,4,6-Trifluoro-3-(methoxymethoxy)benzoic acid. By leveraging established chemical transformations and prioritizing the use of safer reagents, this protocol provides a solid foundation for the laboratory-scale synthesis of this promising compound. The detailed steps, supported by references to analogous reactions, are intended to enable researchers in drug discovery and materials science to access this and similar highly functionalized fluorinated aromatic building blocks.

References

-

OoCities.org. Protection of alcohols and phenols with methoxymethyl acetate. Available at:

-

The Journal of Organic Chemistry. Methoxymethylation of Alcohols, Phenols, and Avermectin Aglycones Using MOM-2-pyridylsulfide. ACS Publications. Available at:

-

Google Patents. US3987105A - Process for methoxymethylation of phenolic hydroxyl groups. Available at:

-

The Journal of Organic Chemistry. Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate as a Heterogeneous Catalyst1. ACS Publications. Available at:

-

Ahmad, F. B. H., & Bruce, J. M. A Simple and Clean Method for Methoxymethylation of Phenols.

-

Zhang, et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research.

Sources

Navigating the Supply of a Niche Pharmaceutical Building Block: A Technical Guide to 2,4,6-Trifluoro-3-(methoxymethoxy)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the strategic incorporation of fluorine and protecting groups into molecular scaffolds is a cornerstone of designing novel therapeutics with enhanced pharmacological profiles. The compound 2,4,6-Trifluoro-3-(methoxymethoxy)benzoic acid represents a highly specialized building block, embodying key structural features sought after in medicinal chemistry. This in-depth technical guide provides a comprehensive overview of the commercial availability, chemical significance, and practical considerations for sourcing this niche reagent.

The Strategic Importance of 2,4,6-Trifluoro-3-(methoxymethoxy)benzoic Acid in Medicinal Chemistry

The unique substitution pattern of 2,4,6-Trifluoro-3-(methoxymethoxy)benzoic acid makes it a valuable intermediate in the synthesis of complex pharmaceutical agents. The trifluoro substitution on the phenyl ring significantly alters the electronic properties of the molecule, enhancing its metabolic stability and binding affinity to biological targets. The methoxymethoxy (MOM) group serves as a crucial protecting group for the hydroxyl functionality, allowing for selective reactions at other positions of the molecule during a multi-step synthesis.

The presence of trifluoromethyl and trifluoromethoxy groups in drug candidates can profoundly influence their efficacy and pharmacokinetic properties.[1][2] These groups are known to enhance lipophilicity, which can improve membrane permeability and oral bioavailability.[2] Furthermore, the strong carbon-fluorine bond contributes to increased metabolic stability, prolonging the in-vivo half-life of a drug.[2] The benzoic acid moiety provides a versatile handle for further chemical modifications, such as amide bond formation, which is a common linkage in many pharmaceutical compounds.

Commercial Availability: A Focused Market

The commercial availability of 2,4,6-Trifluoro-3-(methoxymethoxy)benzoic acid is limited, reflecting its status as a specialized research chemical rather than a bulk commodity. Our comprehensive search has identified the following as a primary supplier:

-

Avantor: This prominent global supplier of laboratory products and services lists "2,4,6-Trifluoro-3-(methoxymethoxy)benzoic acid ≥95%" in their catalog, confirming its commercial availability.[3] While a detailed product specification sheet or a dedicated CAS number is not readily accessible through public online resources, which is not uncommon for niche research chemicals, Avantor's listing provides a direct procurement route for researchers. It is recommended to contact Avantor directly for a Certificate of Analysis (CoA) and Safety Data Sheet (SDS) to obtain precise purity data, physical properties, and handling guidelines.

It is noteworthy that a CAS number for this specific molecule could not be identified in major chemical databases such as PubChem. This suggests that the compound may be a relatively new or specialized offering.

Sourcing Strategy: Direct Procurement and Custom Synthesis

Given the limited number of off-the-shelf suppliers, a dual sourcing strategy is recommended for researchers and drug development professionals requiring this compound.

Workflow for Sourcing 2,4,6-Trifluoro-3-(methoxymethoxy)benzoic acid

Caption: A logical workflow for sourcing 2,4,6-Trifluoro-3-(methoxymethoxy)benzoic acid.

For immediate research needs, direct procurement from Avantor is the most straightforward approach. For larger quantities or when specific purity grades or analytical data are required that are not met by the stock item, custom synthesis becomes a viable and often necessary alternative. Several companies specialize in the custom synthesis of fluorinated compounds and can be contracted to produce 2,4,6-Trifluoro-3-(methoxymethoxy)benzoic acid to exact specifications.

Plausible Synthetic Route

Proposed Synthesis of 2,4,6-Trifluoro-3-(methoxymethoxy)benzoic acid

Caption: A simplified, plausible synthetic pathway.

This proposed two-step process would involve the protection of the hydroxyl group of a commercially available or synthesized trifluoro-hydroxybenzoic acid derivative with a methoxymethyl (MOM) group, typically using methoxymethyl chloride (MOM-Cl) in the presence of a non-nucleophilic base. The choice of solvent and base would be critical to optimize the reaction yield and purity of the final product.

Alternative Building Blocks: A Comparative Overview

For researchers exploring structure-activity relationships or seeking alternative synthetic pathways, a variety of other trifluorinated benzoic acid derivatives are commercially available from multiple suppliers. These compounds can serve as valuable comparators or alternative starting materials.

| Compound Name | CAS Number | Key Structural Features | Potential Applications |

| 2,4,5-Trifluorobenzoic acid | 446-17-3 | Vicinal trifluoro substitution | Intermediate for agrochemicals and pharmaceuticals. |

| 2,4,6-Trifluorobenzoic acid | 28314-80-9 | Symmetric trifluoro substitution | Building block for anti-inflammatory and analgesic drugs.[4] |

| 2,3,4-Trifluorobenzoic acid | 61079-72-9 | Sequential trifluoro substitution | Used in the synthesis of liquid crystal monomers. |

| 3,4,5-Trifluorobenzoic acid | 1426-38-6 | Symmetric vicinal trifluoro substitution | Intermediate for electronic materials and specialty polymers. |

Conclusion and Future Outlook

2,4,6-Trifluoro-3-(methoxymethoxy)benzoic acid stands as a specialized yet valuable building block for the synthesis of advanced pharmaceutical candidates. While its commercial availability is currently limited to a few specialized suppliers like Avantor, the option of custom synthesis provides a reliable route for obtaining this compound for drug discovery and development programs. The strategic incorporation of its unique structural motifs—the trifluorinated phenyl ring and the MOM-protected hydroxyl group—is anticipated to continue to be a key strategy in the design of next-generation therapeutics. As research in fluorinated pharmaceuticals progresses, the demand for such niche building blocks is likely to increase, potentially leading to a broader supplier base and more readily available technical data in the future.

References

-

Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery. (2026, March 27). Retrieved from [Link]

- Preparation of 2,4, 5-trifluoro-3-methoxybenzoic acid. (B), CN114736133B.

-

2,4,6-Tris(trifluoromethyl)benzoic acid | C10H3F9O2 | CID 11088677. PubChem. Retrieved from [Link]

- Method of making 3-methoxy-2,4,5-trifluorobenzoic acid. (A), US5380926A.

-

2,4,5-Trifluoro-3-methoxybenzoic acid CAS#112811-65-1 | Regulatory Information. GCIS-ChemRadar. Retrieved from [Link]

-

2,4,5-Trifluorobenzoic acid | C7H3F3O2 | CID 521170. PubChem. Retrieved from [Link]

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. Retrieved from [Link]

-

4-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9966. PubChem. Retrieved from [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. Retrieved from [Link]

-

Betz, R., & Gerber, T. (2011). 2,4,6-Trifluorobenzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 67(Pt 2), o539. Retrieved from [Link]

-

Neves, A. R., et al. (2026). Derivatives of Trimethoxybenzoic Acid and Gallic Acid as Potential Efflux Pump Inhibitors: In Silico and In Vitro Studies. International Journal of Molecular Sciences. Retrieved from [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 3. vwr.com [vwr.com]

- 4. chemimpex.com [chemimpex.com]

Application Notes and Protocols: The Use of 2,4,6-Trifluoro-3-(methoxymethoxy)benzoic Acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist Note: Direct literature and established applications for 2,4,6-Trifluoro-3-(methoxymethoxy)benzoic acid are not widely reported. This guide has been developed by synthesizing information on the reactivity of its core functional groups: the trifluorinated aromatic ring, the carboxylic acid, and the methoxymethyl (MOM) ether protecting group. The protocols and applications described herein are based on established chemical principles and are provided as a robust starting point for research and development.

Introduction: A Multifunctional Building Block

2,4,6-Trifluoro-3-(methoxymethoxy)benzoic acid is a specialized aromatic compound with significant potential as a versatile building block in modern organic synthesis. Its structure is characterized by a benzoic acid scaffold heavily substituted with three electron-withdrawing fluorine atoms and a methoxymethyl (MOM) protected phenol. This combination of functional groups suggests its utility in the synthesis of complex, highly functionalized molecules, particularly in the fields of medicinal chemistry and materials science.

The trifluorinated phenyl ring imparts unique electronic properties, enhancing the acidity of the carboxylic acid and influencing the overall lipophilicity and metabolic stability of derivative compounds.[1][2] The incorporation of fluorine is a well-established strategy in drug design to modulate pharmacokinetic and pharmacodynamic properties.[3][4] The carboxylic acid moiety serves as a handle for a variety of chemical transformations, most notably amide bond formation, esterification, and conversion to other reactive carbonyl species.[5][6] The MOM ether masks a reactive phenolic hydroxyl group, allowing for selective reactions at other sites of the molecule.[7][8] The MOM group is known for its stability in a range of conditions and can be readily removed when the phenol is required for subsequent transformations.[9][10]

This document provides an in-depth guide to the potential applications of 2,4,6-Trifluoro-3-(methoxymethoxy)benzoic acid, with detailed protocols for its key transformations.

Key Structural Features and Synthetic Implications

The Trifluorinated Aromatic Core

The presence of three fluorine atoms on the benzene ring has several profound effects:

-

Enhanced Acidity: The strong electron-withdrawing nature of fluorine increases the acidity of the carboxylic acid proton, which can influence its reactivity in certain transformations.[11]

-

Modulation of Physicochemical Properties: Fluorine substitution is known to increase lipophilicity and can enhance metabolic stability by blocking sites of oxidative metabolism.[12][3] This makes it a valuable feature in the design of pharmaceutical candidates.

-

Orthogonal Reactivity: The fluorine atoms can serve as sites for nucleophilic aromatic substitution under specific conditions, although this typically requires harsh conditions or activation.

The Methoxymethyl (MOM) Ether Protecting Group

The MOM ether is a widely used protecting group for alcohols and phenols due to its predictable stability and cleavage conditions.[8][9] It is generally stable to a wide range of non-acidic reagents, making it compatible with many synthetic transformations.

| Condition Category | Reagents/Environment | Stability of MOM Ether |

| Basic Conditions | NaOH, KOH, NaH, n-BuLi | Stable |

| Nucleophilic Reagents | Grignard reagents (at low temp), Organocuprates | Generally Stable[10] |

| Reducing Agents | NaBH₄, LiAlH₄ | Stable[10] |

| Oxidizing Agents | PCC, PDC, Swern, Dess-Martin | Stable |

| Acidic Conditions | Strong acids (HCl, H₂SO₄), Lewis acids (TiCl₄, BF₃·OEt₂) | Labile (Cleaved)[9][10] |

| Hydrogenolysis | H₂, Pd/C | Stable |

This table provides a general overview of the stability of the MOM ether. Specific substrate and reaction conditions can influence stability.

The primary role of the MOM group in 2,4,6-Trifluoro-3-(methoxymethoxy)benzoic acid is to mask the phenolic hydroxyl group, which would otherwise interfere with reactions involving the carboxylic acid, such as conversion to an acyl chloride or certain coupling reactions. The deprotection of the MOM ether is a key step to unmask the phenol for further functionalization.

Application in Organic Synthesis: Core Transformations

The synthetic utility of 2,4,6-Trifluoro-3-(methoxymethoxy)benzoic acid can be broadly categorized into two main areas: reactions involving the carboxylic acid moiety and the deprotection and subsequent functionalization of the MOM-protected phenol.

Deprotection of the MOM Ether

A crucial transformation for this molecule is the cleavage of the MOM ether to reveal the free phenol, 2,4,6-Trifluoro-3-hydroxybenzoic acid. This is typically achieved under acidic conditions. The resulting highly functionalized phenol can then be used in a variety of subsequent reactions, such as etherification, esterification, or as a nucleophile in coupling reactions.

Caption: General scheme for the deprotection of the MOM ether.

Protocol 1: Acidic Deprotection of 2,4,6-Trifluoro-3-(methoxymethoxy)benzoic Acid

This protocol describes a standard method for the removal of the MOM group using hydrochloric acid.[10]

Materials:

-

2,4,6-Trifluoro-3-(methoxymethoxy)benzoic acid

-

Methanol (MeOH)

-

Concentrated Hydrochloric Acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

-

Dissolution: Dissolve 2,4,6-Trifluoro-3-(methoxymethoxy)benzoic acid (1.0 equiv) in methanol (approximately 0.1-0.2 M).

-

Acid Addition: To the stirred solution, add a catalytic amount of concentrated hydrochloric acid (e.g., 5-10 mol%). For more robust deprotection, a larger quantity of acid in a mixture of methanol and water (e.g., 4:1 v/v) can be used.[10]

-

Reaction Monitoring: Stir the reaction at room temperature or gently heat to 40-50 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed. Reaction times can vary from a few hours to overnight.

-

Workup: a. Cool the reaction mixture to room temperature. b. Carefully neutralize the acid by slowly adding saturated aqueous NaHCO₃ solution until effervescence ceases. c. Remove the methanol under reduced pressure using a rotary evaporator. d. Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer). e. Combine the organic layers and wash with brine. f. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude 2,4,6-Trifluoro-3-hydroxybenzoic acid by recrystallization or flash column chromatography on silica gel if necessary.

Amide Bond Formation

The carboxylic acid functionality is a prime site for derivatization, with amide bond formation being one of the most important reactions in medicinal chemistry. This can be achieved by activating the carboxylic acid, followed by reaction with a primary or secondary amine.[5][6]

Caption: General workflow for amide synthesis.

Protocol 2: HATU-Mediated Amide Coupling

This protocol outlines a reliable method for amide bond formation using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent.[5]

Materials:

-

2,4,6-Trifluoro-3-(methoxymethoxy)benzoic acid

-

Primary or secondary amine (1.1 equiv)

-

HATU (1.1 equiv)

-

N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Standard workup and purification reagents (as in Protocol 1)

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,4,6-Trifluoro-3-(methoxymethoxy)benzoic acid (1.0 equiv) and dissolve it in anhydrous DMF or DCM (to make a 0.1-0.5 M solution).

-

Reagent Addition: Add the amine (1.1 equiv), followed by HATU (1.1 equiv).

-

Base Addition: Cool the mixture to 0 °C in an ice bath and add DIPEA (2.0-3.0 equiv) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: a. Dilute the reaction mixture with ethyl acetate. b. Wash the organic layer sequentially with 1M HCl (or 5% citric acid solution), saturated aqueous NaHCO₃, and brine. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude amide by flash column chromatography on silica gel to obtain the desired product.

Conclusion

While 2,4,6-Trifluoro-3-(methoxymethoxy)benzoic acid is not a commonplace reagent, its structural features make it a highly valuable and versatile building block for synthetic chemists. Its trifluorinated core offers a means to introduce fluorine into target molecules, a key strategy in modern drug discovery. The presence of a MOM-protected phenol ortho to the carboxylic acid allows for a range of selective transformations, enabling the construction of complex molecular architectures. The protocols provided in this guide offer a solid foundation for researchers to begin exploring the synthetic potential of this promising compound.

References

- Kirk, K. L. (2008). Fluorine in Medicinal Chemistry: Recent Therapeutic Applications of Fluorinated Pharmaceuticals. Journal of Fluorine Chemistry, 129(10), 879-885.

-

Aditya Vardhan V. (n.d.). Methoxymethyl Ether (MOM) | Hydroxyl Protective Group. AdiChemistry. Retrieved from [Link][7]

-

Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved from [Link][8]

-

Inhance Technologies. (2025, January 27). How Is Fluorine Used in the Medical Field? Retrieved from [Link][13]

- Mullard, B. T. (2006). Applications of Fluorine in Medicinal Chemistry. ACS Symposium Series, 949, 1-13.

- O'Hagan, D. (2008). Understanding the role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(8), 759-768.

- Taylor, R. E. (2008). The role of fluorine in medicinal chemistry. Future Medicinal Chemistry, 1(1), 77-91.

-

Wikipedia. (n.d.). Methoxymethyl ether. Retrieved from [Link][9]

- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.

-

Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]

- Park, K. H., et al. (2010). A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. Tetrahedron Letters, 51(9), 1268-1270.

- Karimi, B., & Zareyee, D. (2008). An Efficient Protocol for the Preparation of MOM Ethers and Their Deprotection Using Zirconium(IV) Chloride. Synthesis, 2008(15), 2371-2375.

-

ResearchGate. (2012, October 12). How to produce amide from Benzoic acid and amine directly? Retrieved from [Link][6]

Sources

- 1. innospk.com [innospk.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. tandfonline.com [tandfonline.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. adichemistry.com [adichemistry.com]

- 8. total-synthesis.com [total-synthesis.com]

- 9. Methoxymethyl ether - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. ossila.com [ossila.com]

- 12. mdpi.com [mdpi.com]

- 13. inhancetechnologies.com [inhancetechnologies.com]

Application Note: Advanced Amide Coupling Strategies for 2,4,6-Trifluoro-3-(methoxymethoxy)benzoic Acid

Executive Summary & Substrate Profiling

The synthesis of amides from highly functionalized, sterically hindered benzoic acids remains a formidable challenge in medicinal chemistry and drug development. 2,4,6-Trifluoro-3-(methoxymethoxy)benzoic acid presents a unique trifecta of synthetic hurdles:

-

Severe Steric Hindrance: The 2,6-difluoro substitution pattern flanks the carboxylic acid, creating a tight steric shield that impedes the approach of bulky coupling reagents and nucleophilic amines[1].

-

Electronic Deficiency: The three fluorine atoms render the aromatic ring highly electron-withdrawing. While this increases the electrophilicity of the resulting carbonyl carbon, it can also lead to the rapid hydrolysis of active ester intermediates if the amine coupling is sluggish.

-

Acid Sensitivity: The methoxymethyl (MOM) ether at the 3-position is highly labile under acidic conditions. Standard acid chloride generation (e.g., using oxalyl chloride or thionyl chloride) produces HCl gas, which will rapidly cleave the MOM protecting group[2][3].

To overcome these challenges, this guide details three field-proven, causality-driven protocols that bypass traditional EDC/HOBt limitations, ensuring high-yielding amide bond formation while preserving the structural integrity of the MOM ether.

Strategic Selection of Coupling Reagents & Mechanistic Rationale

Standard carbodiimide-based protocols (DCC, EDC) often fail or require extended reaction times for 2,6-disubstituted benzoic acids due to the sheer bulk of the O-acylisourea intermediate. We recommend three alternative pathways:

-

Method A: Neutral Acid Chloride Generation via Ghosez's Reagent

-

Causality: 1-Chloro-N,N,2-trimethyl-1-propenylamine (Ghosez's reagent) converts carboxylic acids to acid chlorides under strictly neutral conditions. This prevents the generation of destructive HCl, perfectly preserving the acid-sensitive MOM ether[2][3]. Acid chlorides are highly reactive and small enough to bypass the 2,6-difluoro steric blockade[4].

-

-

Method B: In Situ Acyl Fluoride Generation via TFFH

-

Causality: Tetramethylfluoroformamidinium hexafluorophosphate (TFFH) generates an acyl fluoride in situ. The C-F bond is highly polarized yet remarkably stable to aqueous hydrolysis. Crucially, the fluorine atom is sterically diminutive, minimizing steric clashes during the nucleophilic attack of the amine—making it ideal for hindered substrates[5][6].

-

-

Method C: Uronium-Mediated Coupling via HATU

-

Causality: HATU generates an OAt (7-azabenzotriazole) active ester. The nitrogen atom in the pyridine ring of the HOAt leaving group provides anchimeric assistance (neighboring group participation) via a 7-membered hydrogen-bonded cyclic transition state. This stabilizes the incoming amine and accelerates coupling significantly compared to HOBt[7][8].

-

Workflow & Decision Matrix

Fig 1: Strategic decision tree for amide coupling of hindered, acid-sensitive benzoic acids.

Experimental Protocols

Protocol A: Neutral Acid Chloride via Ghosez's Reagent

Best for: Highly unreactive/electron-deficient amines where maximum electrophilicity is required.

-

Preparation: Flame-dry a round-bottom flask and flush with Argon. Dissolve 2,4,6-Trifluoro-3-(methoxymethoxy)benzoic acid (1.0 equiv, 1.0 mmol) in anhydrous CH₂Cl₂ (5.0 mL).

-

Activation: Cool the solution to 0 °C. Add Ghosez's reagent (1.2 equiv, 1.2 mmol) dropwise.

-

Maturation: Stir at 0 °C for 15 minutes, then warm to room temperature for 1–2 hours.

-

Self-Validation Step: Withdraw a 10 µL aliquot, quench in 0.5 mL anhydrous methanol, and analyze via LCMS. Complete conversion to the methyl ester confirms successful acid chloride formation without MOM cleavage.

-

-

Coupling: In a separate flask, dissolve the target amine (1.2 equiv) and N,N-Diisopropylethylamine (DIPEA) (2.5 equiv) in anhydrous CH₂Cl₂ (3.0 mL). Cool to 0 °C.

-

Addition: Transfer the acid chloride solution dropwise to the amine solution.

-

Completion: Allow the reaction to warm to room temperature and stir for 2–4 hours. Quench with saturated aqueous NaHCO₃, extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate.

Protocol B: Acyl Fluoride Generation via TFFH